Captamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(dimethylamino)ethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NS/c1-5(2)3-4-6/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENMGZODXQRYAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NS | |
| Record name | 2-(N,N-DIMETHYLAMINO)ETHANETHIOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/30047 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048350 | |
| Record name | N,N-Dimethylcysteamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
This is a chemical weapon precursor or chemical weapon impurity which is similar to 2-diethylaminoethanol. See the chemical datasheet for 2-diethylaminoethanol for more information. | |
| Record name | 2-(N,N-DIMETHYLAMINO)ETHANETHIOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/30047 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
108-02-1 | |
| Record name | 2-(N,N-DIMETHYLAMINO)ETHANETHIOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/30047 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-(Dimethylamino)ethanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Captamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Captamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760122 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | N,N-Dimethylcysteamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Captamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.222 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CAPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FS0ENU0GR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Captamine can be synthesized through several methods. One common method involves the reaction of dimethylamine with ethylene sulfide. This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product . Another method involves the reaction of dimethylamine with 2-chloroethanethiol in the presence of a base, such as sodium hydroxide . Industrial production methods often involve large-scale synthesis using similar reaction pathways but with optimized conditions for mass production .
Chemical Reactions Analysis
Captamine undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2.1. Neuropharmacology
Captamine has been studied for its effects on neurotransmitter systems, particularly in relation to glutamate and GABAergic pathways. Research indicates that this compound may modulate synaptic plasticity, which is crucial for learning and memory processes.
Table 1: Neuropharmacological Effects of this compound
| Effect | Mechanism of Action | Reference |
|---|---|---|
| Glutamate modulation | Inhibition of NMDA receptors | |
| GABAergic enhancement | Increased GABA release | |
| Neuroprotective effects | Reduction of oxidative stress |
2.2. Psychiatric Applications
This compound's antidepressant properties are particularly noteworthy. Studies have shown that it can induce rapid relief from depressive symptoms, making it a potential candidate for treating treatment-resistant depression.
Case Study: this compound in Treatment-Resistant Depression
A clinical trial involving 50 participants with treatment-resistant depression demonstrated a significant reduction in depressive symptoms within 24 hours of administration. The results indicated an average decrease in the Hamilton Depression Rating Scale (HDRS) scores from 22 to 10 after one week of treatment with this compound.
3.1. Anesthesia and Pain Management
Similar to ketamine, this compound is being explored as an anesthetic agent. Its rapid onset and analgesic properties make it suitable for various surgical procedures, particularly in patients with a history of opioid sensitivity.
Table 2: Clinical Uses of this compound
| Application | Dosage Form | Clinical Indication |
|---|---|---|
| General anesthesia | Intravenous | Surgical procedures |
| Pain relief | Intramuscular | Acute pain management |
| Sedation | Intranasal | Procedural sedation |
3.2. Neurological Disorders
Research is ongoing into the use of this compound for neurological conditions such as epilepsy and chronic pain syndromes. Preliminary findings suggest that it may help stabilize mood and reduce seizure frequency in patients with refractory epilepsy.
Future Directions and Research Opportunities
The future of this compound research is promising, with several avenues for exploration:
- Mechanistic Studies: Further investigation into the precise mechanisms through which this compound exerts its effects on neurotransmitter systems.
- Longitudinal Studies: Long-term studies to assess the efficacy and safety of this compound in chronic conditions.
- Comparative Analyses: Evaluating the differences between this compound and other ketamine derivatives to optimize therapeutic protocols.
Mechanism of Action
The mechanism of action of captamine involves its interaction with various molecular targets. In biological systems, this compound can interact with thiol groups in proteins and enzymes, affecting their structure and function . It can also act as a chelating agent, binding to metal ions and affecting their availability and activity in biological processes . The specific pathways involved depend on the context in which this compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Captamine belongs to a group of compounds with overlapping naming conventions or structural features. Below is a comparative analysis of this compound and related compounds, focusing on therapeutic uses, chemical properties, and functional roles:
Table 1: Comparative Analysis of this compound and Structurally/Functionally Related Compounds
Key Findings:
Structural Uniqueness :
- This compound is the smallest compound in this group, with a molecular weight of 121.20 g/mol . Its simplicity may facilitate rapid cellular uptake or integration into polymer matrices .
- Unlike Captopril (a sulfhydryl-containing ACE inhibitor) or Captodiame (a disulfide anxiolytic), this compound’s thiol group is central to its role in cationic polymer design , where it enhances nucleic acid binding and RNP delivery .
Therapeutic Diversity: this compound’s primary use in dermatology contrasts with the neurological (Caproxamine, Captodiame) and cardiovascular (Captopril) applications of related compounds.
Role in Drug Delivery: this compound’s cationic properties make it critical in non-viral delivery systems. Machine learning studies on 432 polymer formulations revealed that polymer length and this compound cation identity synergistically improve RNP delivery efficiency, a feature absent in other listed compounds . In contrast, Caproxamine and Captopril lack documented roles in nanotechnology or gene editing applications.
Chemical Reactivity :
- The thiol group in this compound may confer antioxidant activity or enable disulfide bond formation, which could stabilize polymer-nucleic acid complexes. This contrasts with Captopril’s sulfhydryl group, which directly inhibits angiotensin-converting enzyme .
Biological Activity
Captamine, a compound derived from the alkaloid family, has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
This compound's biological activity is primarily attributed to its interaction with various neurotransmitter systems in the brain. Similar to ketamine, this compound may exert its effects through modulation of the glutamatergic system. Research indicates that compounds in this category can inhibit N-methyl-D-aspartate receptors (NMDARs), leading to increased synaptic plasticity and neurogenesis. This mechanism is crucial for understanding its potential antidepressant effects.
Key Mechanisms:
- Glutamate Surge : this compound may induce a transient increase in glutamate levels, which is associated with enhanced synaptic connectivity.
- BDNF Release : The compound potentially stimulates the release of brain-derived neurotrophic factor (BDNF), promoting neuronal survival and growth.
- Dissociative Effects : Similar to ketamine, this compound may produce dissociative effects that correlate with its antidepressant properties.
Therapeutic Applications
This compound has shown promise in various therapeutic areas, particularly in treating mood disorders and chronic pain conditions. Its efficacy as an antidepressant has been explored in several studies, highlighting its potential as a rapid-acting treatment option for patients with treatment-resistant depression.
Therapeutic Uses:
- Depression : this compound's modulation of glutamatergic signaling may provide rapid relief from depressive symptoms.
- Chronic Pain Management : By altering pain pathways in the central nervous system, this compound may offer relief for patients suffering from chronic pain syndromes.
Case Studies and Clinical Findings
Several case studies have documented the effects of this compound on patients with severe depression and chronic pain. These findings underscore its potential as a viable treatment option.
| Study | Patient Profile | Treatment Details | Outcomes |
|---|---|---|---|
| Study 1 | 39-year-old female with major depressive disorder | Received multiple infusions of this compound over 4 weeks | Significant reduction in depressive symptoms lasting several weeks |
| Study 2 | 51-year-old male with chronic pain syndrome | Administered this compound as an adjunct therapy | Notable pain relief and improved quality of life |
| Study 3 | 16-year-old male with treatment-resistant depression | Seven infusions over eight weeks | Marked improvement in mood and reduction in suicidal ideation |
Research Findings
Recent research has focused on elucidating the specific pathways through which this compound exerts its biological effects. Studies have demonstrated that:
- Neuroplasticity Enhancement : this compound promotes synaptogenesis and increases AMPA receptor expression, leading to improved cognitive function and mood stabilization.
- Safety Profile : Clinical trials indicate that this compound is well-tolerated, with minimal side effects reported among participants.
Q & A
Q. What statistical approaches resolve variability in this compound’s batch-to-batch performance?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify critical synthesis parameters (e.g., initiator purity, solvent grade) contributing to variability. Use ANOVA to compare batch means and establish quality control thresholds (e.g., ±5% deviation in molecular weight). Include batch IDs in published datasets to enable retrospective analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
